Antibacterial Potency: Pyrrolidine Amide of Myristic Acid (C14) Versus Decanoic (C10) and Lauric (C12) Derivatives
Within the homologous series of pyrrolidine-based fatty acid amides, the myristic acid derivative (MYPY, C14) shows distinct antibacterial efficacy compared to its shorter-chain counterparts. In an in vitro evaluation against Gram-positive bacterial strains, MYPY demonstrated complete inactivation (≥5 log10 reduction) of Listeria monocytogenes at a concentration of 100 μg/mL within 60 minutes, whereas the decanoic acid derivative (DEPY, C10) achieved only a 3.2 log10 reduction under identical conditions [1]. This difference is attributed to the chain length-dependent membrane disruption mechanism, which reaches optimal lipophilicity and penetration at C12-C14 chain lengths [2]. Such data preclude the simple substitution of MYPY with DEPY or LAPY in antimicrobial formulations where rapid and complete bacterial inactivation is required.
| Evidence Dimension | Bacterial inactivation (log10 reduction) |
|---|---|
| Target Compound Data | ≥5 log10 reduction of L. monocytogenes at 100 μg/mL after 60 min |
| Comparator Or Baseline | Decanoic acid pyrrolidine amide (DEPY, C10): 3.2 log10 reduction at 100 μg/mL after 60 min |
| Quantified Difference | ≥1.8 log10 units greater reduction for MYPY |
| Conditions | In vitro broth dilution assay; exposure time 60 min |
Why This Matters
This quantifies the superior bactericidal efficacy of the C14 pyrrolidine amide against a key foodborne pathogen, directly informing procurement for antimicrobial research and formulation development.
- [1] Scite.ai. Inactivation of foodborne and other pathogenic bacteria with pyrrolidine based fatty acid amide derivatives. View Source
- [2] DocumentsDelivered. Relationship between the structures of fatty acid amide derivatives and their antimicrobial activities. View Source
